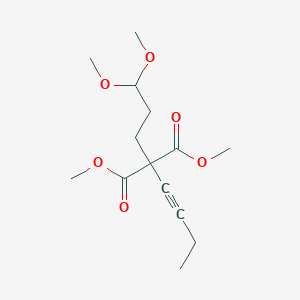![molecular formula C27H44Sn B15161311 Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane CAS No. 820250-73-5](/img/structure/B15161311.png)
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a phenylethynyl group attached to a hept-1-en-2-yl chain. This compound is known for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne. One common method is the hydrostannation of phenylethynylheptene using tributyltin hydride under radical conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane involves its ability to participate in radical reactions. The tin-hydrogen bond in the compound can homolytically cleave to generate tin-centered radicals, which can then react with various substrates. This property makes it a valuable reagent in radical-mediated transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(phenylethynyl)tin
- Tributyl(vinyl)tin
- Tributyl(1-propynyl)tin
Uniqueness
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is unique due to its specific structure, which combines a phenylethynyl group with a hept-1-en-2-yl chain. This structural feature imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
820250-73-5 |
|---|---|
Fórmula molecular |
C27H44Sn |
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
tributyl-[3-(2-phenylethynyl)hept-1-en-2-yl]stannane |
InChI |
InChI=1S/C15H17.3C4H9.Sn/c1-3-5-9-14(4-2)12-13-15-10-7-6-8-11-15;3*1-3-4-2;/h6-8,10-11,14H,2-3,5,9H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
JBWRAOFCHOGPQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#CC1=CC=CC=C1)C(=C)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
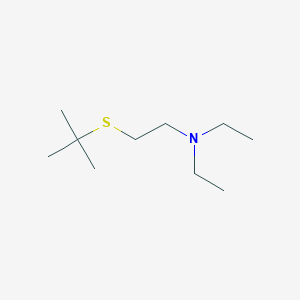
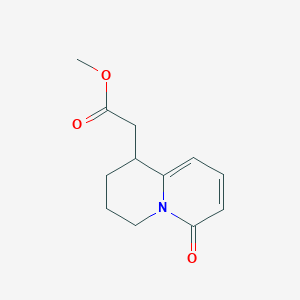

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
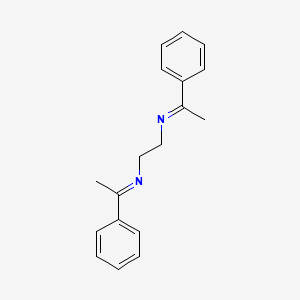
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
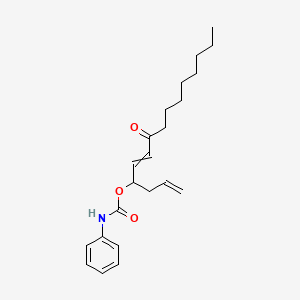


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
